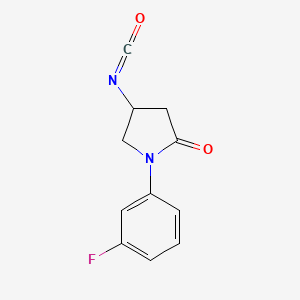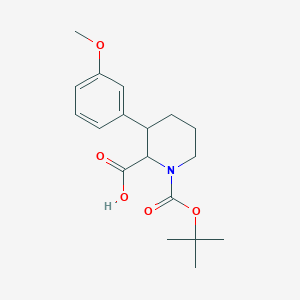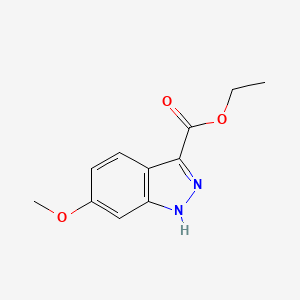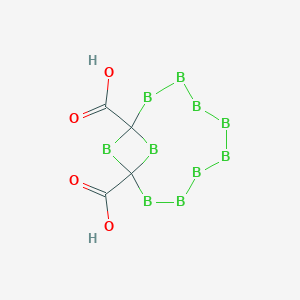
4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Descripción general
Descripción
4-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is a chemical compound with the CAS number 1152915-90-6 . It has a molecular weight of 183.33 and a molecular formula of C12H25N .
Molecular Structure Analysis
The molecular structure of 4-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine consists of a cyclohexane ring with a methyl group and an amine group attached to it . The amine group is further substituted with a 3-methylbutan-2-yl group .Aplicaciones Científicas De Investigación
Amino-1,2,4-Triazoles Applications
Amino-1,2,4-triazoles are crucial in the fine organic synthesis industry, serving in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. They are also used in creating heat-resistant polymers, fluorescent products, and ionic liquids, indicating the versatility of nitrogen-containing compounds in various domains (Nazarov et al., 2021).
Catalytic Oxidation of Cyclohexene
Research on the catalytic oxidation of cyclohexene reveals its potential to yield multiple products with different oxidation states and functional groups, such as 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-one. These products are significant intermediates in the chemical industry, demonstrating the importance of controlled oxidation reactions in creating valuable compounds for industrial applications (Cao et al., 2018).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds, improving the treatment of resistant hazardous materials. This is particularly relevant for the degradation of amino and azo compounds used in textiles, agriculture, and chemicals, highlighting the role of AOPs in addressing environmental and safety concerns associated with these compounds (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks (MOFs) showcase the interaction between CO2 and basic amino functionalities, making them promising for CO2 capture. This application is crucial for environmental sustainability, demonstrating the importance of chemical modifications in developing materials for gas separation and storage (Lin et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-9(2)11(4)13-12-7-5-10(3)6-8-12/h9-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEKZGJCAXJXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



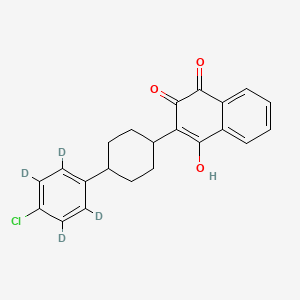
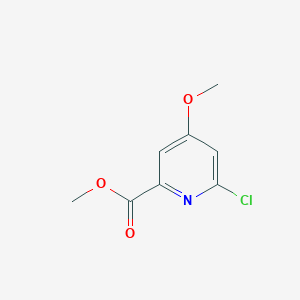

![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)
